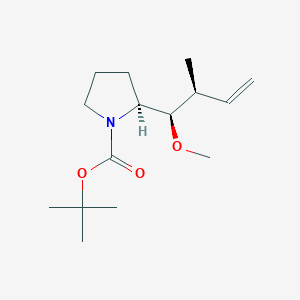
1-Benzyl-3-fluoropiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-fluoropiperidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of piperidine with benzyl chloride to form N-benzylpiperidine, followed by fluorination at the 3-position using a fluorinating agent such as Selectfluor . The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-Benzyl-3-fluoropiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-fluoropiperidin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-fluoropiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, which may contribute to its potential therapeutic effects. It may also interact with enzymes and receptors involved in pain perception and inflammation .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-fluoropiperidin-4-one can be compared with other similar compounds, such as:
1-Benzyl-4-fluoropiperidin-3-one: Similar structure but with the fluorine atom at a different position, leading to different chemical properties and reactivity.
1-Benzylpiperidin-4-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
475152-19-3 |
|---|---|
Molekularformel |
C12H14FNO |
Molekulargewicht |
207.24 g/mol |
IUPAC-Name |
4-benzyl-3-fluoropiperidin-2-one |
InChI |
InChI=1S/C12H14FNO/c13-11-10(6-7-14-12(11)15)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15) |
InChI-Schlüssel |
CUPUEPQAZUIWQA-UHFFFAOYSA-N |
SMILES |
C1CN(CC(C1=O)F)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CNC(=O)C(C1CC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one](/img/new.no-structure.jpg)
![(4S)-3-[(2R,3R)-4-Chloro-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B1149456.png)
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B1149460.png)

![cis-Eicosapenta-5,8,11,14,17-enoic acid-[d5]](/img/structure/B1149470.png)
